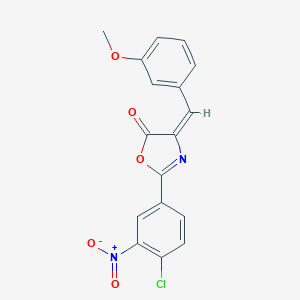
2-{4-chloro-3-nitrophenyl}-4-(3-methoxybenzylidene)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-chloro-3-nitrophenyl}-4-(3-methoxybenzylidene)-1,3-oxazol-5(4H)-one, also known as CNO or Clozapine-N-oxide, is a synthetic compound that is widely used in scientific research. This compound is a derivative of the antipsychotic drug clozapine and is used as a tool to study the function of specific receptors in the brain.
Mécanisme D'action
2-{4-chloro-3-nitrophenyl}-4-(3-methoxybenzylidene)-1,3-oxazol-5(4H)-one acts as a ligand for specific receptors in the brain, including the DREADDs. When 2-{4-chloro-3-nitrophenyl}-4-(3-methoxybenzylidene)-1,3-oxazol-5(4H)-one binds to these receptors, it induces a conformational change that activates downstream signaling pathways. This activation can lead to changes in neuronal excitability, neurotransmitter release, and gene expression.
Biochemical and Physiological Effects
2-{4-chloro-3-nitrophenyl}-4-(3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to have a number of biochemical and physiological effects in the brain. It can modulate neuronal excitability, alter neurotransmitter release, and induce changes in gene expression. 2-{4-chloro-3-nitrophenyl}-4-(3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has also been shown to have anxiolytic and antipsychotic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-{4-chloro-3-nitrophenyl}-4-(3-methoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its selectivity for specific receptors. This allows for the manipulation of specific neuronal populations in vivo. However, 2-{4-chloro-3-nitrophenyl}-4-(3-methoxybenzylidene)-1,3-oxazol-5(4H)-one has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness in some experiments.
Orientations Futures
There are a number of potential future directions for research involving 2-{4-chloro-3-nitrophenyl}-4-(3-methoxybenzylidene)-1,3-oxazol-5(4H)-one. One area of interest is the development of new DREADD systems that can be activated by different ligands. This could allow for more precise manipulation of specific neuronal populations in vivo. Another area of interest is the development of new methods for delivering 2-{4-chloro-3-nitrophenyl}-4-(3-methoxybenzylidene)-1,3-oxazol-5(4H)-one to specific brain regions, which could improve its effectiveness in certain experiments. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-{4-chloro-3-nitrophenyl}-4-(3-methoxybenzylidene)-1,3-oxazol-5(4H)-one in the brain, which could lead to the development of new therapeutics for a range of neurological disorders.
Méthodes De Synthèse
The synthesis of 2-{4-chloro-3-nitrophenyl}-4-(3-methoxybenzylidene)-1,3-oxazol-5(4H)-one involves the reaction of 4-chloro-3-nitroaniline with 3-methoxybenzaldehyde in the presence of acetic acid and sodium acetate. The resulting intermediate is then cyclized in the presence of phosphorus oxychloride to form the oxazole ring. The final product is obtained by treating the intermediate with hydrochloric acid and sodium hydroxide.
Applications De Recherche Scientifique
2-{4-chloro-3-nitrophenyl}-4-(3-methoxybenzylidene)-1,3-oxazol-5(4H)-one is widely used in scientific research to study the function of specific receptors in the brain. It is commonly used as a ligand for the designer receptors exclusively activated by designer drugs (DREADDs) system. DREADDs are genetically engineered receptors that can be selectively activated by 2-{4-chloro-3-nitrophenyl}-4-(3-methoxybenzylidene)-1,3-oxazol-5(4H)-one, allowing for the manipulation of specific neuronal populations in vivo. 2-{4-chloro-3-nitrophenyl}-4-(3-methoxybenzylidene)-1,3-oxazol-5(4H)-one is also used to study the function of other receptors, such as the muscarinic acetylcholine receptors and the serotonin receptors.
Propriétés
Nom du produit |
2-{4-chloro-3-nitrophenyl}-4-(3-methoxybenzylidene)-1,3-oxazol-5(4H)-one |
|---|---|
Formule moléculaire |
C17H11ClN2O5 |
Poids moléculaire |
358.7 g/mol |
Nom IUPAC |
(4E)-2-(4-chloro-3-nitrophenyl)-4-[(3-methoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H11ClN2O5/c1-24-12-4-2-3-10(7-12)8-14-17(21)25-16(19-14)11-5-6-13(18)15(9-11)20(22)23/h2-9H,1H3/b14-8+ |
Clé InChI |
GECUWUBZZHIQFR-RIYZIHGNSA-N |
SMILES isomérique |
COC1=CC=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
SMILES |
COC1=CC=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
SMILES canonique |
COC1=CC=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-benzyl-5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273855.png)
![5-[2-(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273857.png)

![N-[(E)-[[4-(dimethylamino)phenyl]-phenylmethylidene]amino]-4-hydroxybenzamide](/img/structure/B273862.png)

![[(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea](/img/structure/B273868.png)
![methyl N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-4-methylbenzenecarboximidoate](/img/structure/B273869.png)




![N'-{2-[2-(2-furoyl)hydrazono]ethylidene}-2-furohydrazide](/img/structure/B273883.png)
![8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione 9-oxime](/img/structure/B273884.png)
![N'-[(1Z)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B273885.png)